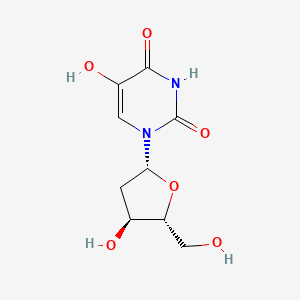

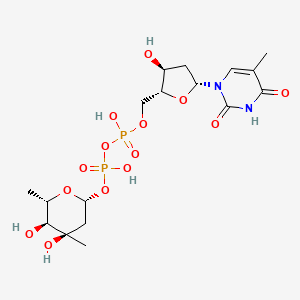

5-Hydroxy-2'-désoxyuridine

Vue d'ensemble

Description

La 5-Hydroxy-2'-désoxyuridine est un analogue de nucléoside qui est un produit majeur des dommages oxydatifs de l'ADN. Il est dérivé de l'oxydation de la 2'-désoxycytidine et est connu pour son potentiel mutagène. Ce composé est important dans l'étude des mécanismes de dommages et de réparation de l'ADN, ainsi que dans la compréhension des effets du stress oxydatif sur le matériel génétique .

Applications De Recherche Scientifique

5-Hydroxy-2’-deoxyuridine has several scientific research applications, including:

Chemistry: It is used to study the effects of oxidative damage on nucleosides and the mechanisms of DNA repair.

Biology: The compound is significant in understanding the biological consequences of oxidative stress and its role in mutagenesis.

Medicine: Research on 5-Hydroxy-2’-deoxyuridine contributes to the development of therapeutic strategies for diseases related to oxidative DNA damage, such as cancer.

Industry: The compound is used in the development of diagnostic tools and assays for detecting oxidative DNA damage

Mécanisme D'action

Target of Action

5-Hydroxy-2’-deoxyuridine (5-OHdU) is a major product of oxidative DNA damage with mutagenic potential . It is a substrate for several enzymes, including Escherichia coli endonuclease III , formamidopyrimidine DNA N-glycosylase (FPG) , and uracil DNA N-glycosylase . These enzymes play a crucial role in the repair of DNA damage.

Mode of Action

5-OHdU interacts with its target enzymes in a specific manner. Endonuclease III removes 5-OHdU via a N-glycosylase/β-elimination reaction , FPG follows a N-glycosylase/β,δ-elimination reaction , and uracil N-glycosylase removes 5-OHdU by N-glycosylase action , leaving behind an abasic site .

Biochemical Pathways

5-OHdU is a key oxidative intermediate in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC), mediated by ten-eleven translocation (TET) proteins in epigenetic regulation . The removal of 5-OHdU from DNA is a crucial step in the repair of oxidative DNA damage, preventing mutations that could lead to various diseases, including cancer.

Pharmacokinetics

The compound’s interaction with various enzymes suggests it may be metabolized and removed from the body through enzymatic processes

Result of Action

The removal of 5-OHdU from DNA by the aforementioned enzymes is a crucial part of the DNA repair process. This prevents the accumulation of mutations in the DNA, which could lead to various diseases, including cancer .

Analyse Biochimique

Biochemical Properties

5-Hydroxy-2’-deoxyuridine plays a pivotal role in biochemical reactions, particularly in the context of oxidative DNA damage. It interacts with several enzymes and proteins, including DNA polymerases, which can incorporate 5-Hydroxy-2’-deoxyuridine into DNA during replication . Additionally, this compound is a substrate for uracil DNA N-glycosylase, which excises it from DNA, leaving behind an abasic site . The interactions between 5-Hydroxy-2’-deoxyuridine and these biomolecules highlight its involvement in DNA repair processes and its potential to induce mutations.

Cellular Effects

5-Hydroxy-2’-deoxyuridine exerts various effects on different cell types and cellular processes. It influences cell function by inducing oxidative DNA damage, which can lead to mutations and genomic instability . This compound affects cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of the DNA. For instance, the presence of 5-Hydroxy-2’-deoxyuridine in DNA can result in the activation of DNA repair pathways and the modulation of gene expression to counteract the damage . These cellular effects underscore the importance of 5-Hydroxy-2’-deoxyuridine in maintaining genomic stability and its potential role in disease development.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-2’-deoxyuridine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. DNA polymerases can incorporate 5-Hydroxy-2’-deoxyuridine into the DNA strand during replication . Once incorporated, it can be recognized and excised by uracil DNA N-glycosylase, which removes the damaged base and leaves an abasic site . This process is crucial for preventing the accumulation of mutations and maintaining DNA integrity. Additionally, 5-Hydroxy-2’-deoxyuridine can inhibit or activate specific enzymes involved in DNA repair, further influencing the molecular pathways that maintain genomic stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2’-deoxyuridine can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to ionizing radiation or reactive oxygen species . Long-term studies have shown that the presence of 5-Hydroxy-2’-deoxyuridine in DNA can lead to persistent oxidative damage, which may result in chronic genomic instability and an increased risk of mutations . These temporal effects highlight the importance of monitoring the stability and degradation of 5-Hydroxy-2’-deoxyuridine in experimental settings.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2’-deoxyuridine vary with different dosages in animal models. At low doses, this compound can induce mild oxidative DNA damage, which may be efficiently repaired by cellular mechanisms . At higher doses, 5-Hydroxy-2’-deoxyuridine can cause significant genomic instability, leading to an increased risk of mutations and potential toxic effects . These dosage-dependent effects underscore the importance of carefully controlling the concentration of 5-Hydroxy-2’-deoxyuridine in experimental studies to avoid adverse outcomes.

Metabolic Pathways

5-Hydroxy-2’-deoxyuridine is involved in several metabolic pathways, particularly those related to DNA repair and oxidative stress. It interacts with enzymes such as DNA polymerases and uracil DNA N-glycosylase, which play crucial roles in its incorporation into DNA and subsequent excision . Additionally, this compound can influence metabolic flux and metabolite levels by altering the integrity of the DNA and inducing oxidative stress responses . Understanding these metabolic pathways is essential for comprehending the broader impact of 5-Hydroxy-2’-deoxyuridine on cellular function.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2’-deoxyuridine is transported and distributed through various mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Additionally, transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation . The distribution of 5-Hydroxy-2’-deoxyuridine within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 5-Hydroxy-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into DNA. This localization is crucial for its role in inducing oxidative DNA damage and influencing DNA repair processes . Additionally, targeting signals and post-translational modifications may direct 5-Hydroxy-2’-deoxyuridine to specific compartments or organelles, further affecting its activity and function . Understanding the subcellular localization of 5-Hydroxy-2’-deoxyuridine is essential for elucidating its role in maintaining genomic stability.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 5-Hydroxy-2'-désoxyuridine peut être synthétisée par l'oxydation de la 2'-désoxycytidine. Une méthode courante implique l'utilisation d'espèces réactives de l'oxygène telles que le peroxyde d'hydrogène, le superoxyde et les radicaux hydroxyles pour induire des dommages oxydatifs à la 2'-désoxycytidine, conduisant à la formation de this compound .

Méthodes de production industrielle

Le processus implique généralement l'utilisation de l'ADN polymérase pour incorporer le nucléoside oxydé dans l'ADN in vitro .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Hydroxy-2'-désoxyuridine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé lui-même est un produit de dommages oxydatifs.

Substitution : Il peut être incorporé dans l'ADN à la place de la thymidine pendant la synthèse de l'ADN.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de la this compound comprennent le peroxyde d'hydrogène, le superoxyde et les radicaux hydroxyles. Ces réactifs sont utilisés pour induire des dommages oxydatifs à la 2'-désoxycytidine .

Principaux produits formés

Le principal produit formé par l'oxydation de la 2'-désoxycytidine est la this compound. Ce composé peut ensuite participer à la synthèse de l'ADN, conduisant à l'incorporation du nucléoside oxydé dans l'ADN .

4. Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée pour étudier les effets des dommages oxydatifs sur les nucléosides et les mécanismes de réparation de l'ADN.

Biologie : Le composé est important pour comprendre les conséquences biologiques du stress oxydatif et son rôle dans la mutagenèse.

Médecine : La recherche sur la this compound contribue au développement de stratégies thérapeutiques pour les maladies liées aux dommages oxydatifs de l'ADN, telles que le cancer.

Industrie : Le composé est utilisé dans le développement d'outils de diagnostic et d'essais pour détecter les dommages oxydatifs de l'ADN

5. Mécanisme d'action

La this compound exerce ses effets en étant incorporée dans l'ADN pendant la réplication. Cette incorporation peut conduire à des mutations, car le nucléoside oxydé peut s'apparier de manière erronée avec d'autres bases. Le composé est reconnu et éliminé par des enzymes de réparation de l'ADN spécifiques, telles que l'uracile ADN N-glycosylase, qui excise la base endommagée et initie le processus de réparation .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Hydroxy-2'-désoxycytidine : Un autre produit de dommages oxydatifs de l'ADN, similaire en structure et en fonction à la 5-Hydroxy-2'-désoxyuridine.

Désoxyuridine : Un analogue de nucléoside qui n'a pas le groupe hydroxyle présent dans la this compound.

5-Éthynyl-2'-désoxyuridine : Un analogue de la thymidine utilisé pour analyser la synthèse de l'ADN.

Unicité

La this compound est unique en raison de son rôle spécifique dans les dommages oxydatifs de l'ADN et sa réparation. Son incorporation dans l'ADN et sa reconnaissance ultérieure par les enzymes de réparation en font un outil précieux pour étudier les mécanismes de la mutagenèse et la réponse cellulaire au stress oxydatif .

Propriétés

IUPAC Name |

5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSURSVLVISBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965958 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5168-36-5 | |

| Record name | NSC82265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4,5-dihydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

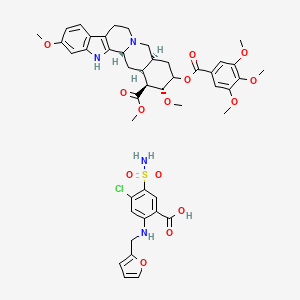

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)